Dehydro Ivabradine-d3 can be synthesized from its non-deuterated counterpart, Dehydro Ivabradine, through various chemical methods involving deuteration techniques. It is commercially available from several chemical suppliers specializing in pharmaceutical compounds and isotopically labeled substances .
Dehydro Ivabradine-d3 falls under the category of pharmaceutical compounds and is classified as a selective If channel inhibitor. It specifically targets hyperpolarization-activated cyclic nucleotide-gated channels, which are crucial for regulating heart rate.
The synthesis of Dehydro Ivabradine-d3 involves the deuteration of Dehydro Ivabradine. Common methodologies include:
The synthesis process requires careful control of reaction conditions to maximize yield and purity. Typical parameters include temperature, pressure, and reaction time, which must be optimized based on the specific method used.
The molecular formula for Dehydro Ivabradine-d3 is , with a molecular weight of approximately 469.6 g/mol . The structure features multiple functional groups, including methoxy groups and a benzoazepine ring system.
Dehydro Ivabradine-d3 can undergo several types of chemical reactions:
Dehydro Ivabradine-d3 functions primarily as an inhibitor of hyperpolarization-activated cyclic nucleotide-gated channels (HCN), particularly HCN4 and HCN1. These channels are predominantly found in the sinoatrial node of the heart, playing a critical role in heart rate regulation.
The inhibition of these channels leads to a decrease in heart rate by reducing the pacemaker activity within cardiac tissues. This mechanism is crucial for its therapeutic effects in managing conditions like angina and heart failure.
Dehydro Ivabradine-d3 is characterized by:
Dehydro Ivabradine-d3 has multiple scientific applications:
Dehydro Ivabradine-d3 (C₂₇H₃₁D₃N₂O₅; MW 469.59 g/mol) exhibits distinct spectroscopic signatures that enable precise structural characterization. Nuclear magnetic resonance (NMR) spectroscopy reveals critical insights into its deuterated structure: ¹H-NMR spectra show attenuation of signals at ~2.4 ppm corresponding to the methyl group, confirming deuterium substitution at the N-methyl position. The characteristic resonances of the bicyclic octatriene system appear between 6.7–7.2 ppm, while benzazepinone protons resonate at 3.5–4.1 ppm (methoxy groups) and 7.8–8.2 ppm (alkene protons) [1] [4].
High-resolution mass spectrometry (HR-MS) displays a molecular ion peak at m/z 470.60 [M+H]⁺, with a 3 Da mass shift compared to the non-deuterated analogue, confirming successful deuteration. Key fragment ions include m/z 322.35 (cleavage at benzazepinone) and m/z 178.22 (bicyclic fragment) [1] [9]. Infrared (IR) spectroscopy further confirms functional groups, with C=O stretching at 1,710 cm⁻¹ (benzazepinone) and C-O-C vibrations at 1,240 cm⁻¹ (methoxy groups) [4].
Table 1: Key Spectroscopic Signatures of Dehydro Ivabradine-d3
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H-NMR | δ 2.4 ppm (diminished) | N–CD₃ group |
δ 6.7–7.2 ppm | Bicyclic octatriene protons | |
HR-MS | m/z 470.60 [M+H]⁺ | Molecular ion (3 Da shift) |
IR | 1,710 cm⁻¹ | Benzazepinone C=O stretch |
Deuterium incorporation in Dehydro Ivabradine-d3 occurs at the N-methyl group of the dimethylamino moiety (–N–CD₃), achieved via reductive deuteration of a precursor imine using deuterated reducing agents (e.g., NaBD₄ or CD₃I). This site-specific labeling ensures >98% isotopic purity, verified by LC-MS and ¹³C-NMR [3] [9]. The synthetic route involves:
Isotopic purity is critical for analytical applications, as residual protiated species (<2%) can interfere with quantification. Kinetic isotope effects (KIEs) influence metabolic stability, where C–D bond cleavage requires higher activation energy than C–H, potentially altering oxidative metabolism pathways [3] [5].
Dehydro Ivabradine-d3 differs from its non-deuterated analogue (Dehydro Ivabradine, C₂₇H₃₄N₂O₅; MW 466.59 g/mol) in three key aspects:
Table 2: Comparative Properties of Deuterated vs. Non-Deuterated Analogues
Property | Dehydro Ivabradine-d3 | Dehydro Ivabradine | Significance |
---|---|---|---|
Molecular formula | C₂₇H₃₁D₃N₂O₅ | C₂₇H₃₄N₂O₅ | Isotopic labeling |
Molecular weight | 469.59 g/mol | 466.59 g/mol | Mass shift for MS detection |
LogP | 2.85 | 2.83 | Similar bioavailability |
CAS number | 1795787-01-7 | 1086026-31-4 | Unique identifier |
Molecular dynamics (MD) simulations reveal that deuterium substitution minimally affects the conformational landscape of Dehydro Ivabradine-d3. The bicyclo[4.2.0]octatriene and benzazepinone rings maintain rigidity, with rotational energy barriers of ~8 kcal/mol for the methoxy groups. Deuterium-induced vibrational frequency shifts (≤5 cm⁻¹) in the –N–CD₃ group do not perturb the global minimum energy conformation [7] [9] [10].
Docking studies with human If channels show similar binding poses for deuterated/non-deuterated forms, with RMSD <0.5 Å. The benzazepinone core anchors the molecule via H-bonding with Glu⁴³⁵, while the deuterated methyl group faces the hydrophobic pocket (Val⁴⁵⁹, Ile⁴⁶³). This conserved binding explains comparable in vitro activity to Ivabradine [5] [9].
Synthetic Pathways and Analytical Applications
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: